molecular formula C12H12N4S B7052996 4-[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-2-carbonitrile

4-[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-2-carbonitrile

Cat. No.: B7052996
M. Wt: 244.32 g/mol
InChI Key: XVKRFBLBLLGZNJ-UHFFFAOYSA-N
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Description

4-[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-2-carbonitrile is a complex organic compound featuring a pyridine ring substituted with a nitrile group and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . This intermediate is then coupled with a pyridine derivative under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base like sodium hydride (NaH) to deprotonate the nucleophile.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitrile group results in primary amines.

Scientific Research Applications

4-[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-2-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions, while the nitrile group can act as an electrophile, facilitating various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Shares the thiazole ring but lacks the pyridine and nitrile groups.

    4-Methylthiazole: Similar thiazole structure but without the pyridine and nitrile functionalities.

    Pyridine-2-carbonitrile: Contains the nitrile and pyridine moieties but lacks the thiazole ring.

Uniqueness

4-[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-2-carbonitrile is unique due to the combination of its thiazole, pyridine, and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs.

Properties

IUPAC Name

4-[methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-9-15-7-12(17-9)8-16(2)11-3-4-14-10(5-11)6-13/h3-5,7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKRFBLBLLGZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CN(C)C2=CC(=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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